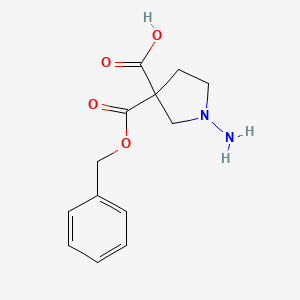
3-Cbz-amino-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cbz-amino-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group at the third position of the pyrrolidine ring, and a carboxylic acid group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. This can be achieved through the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected pyrrolidine is then subjected to further reactions to introduce the carboxylic acid group at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups like Cbz is crucial in multi-step organic syntheses to prevent unwanted side reactions and to facilitate the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cbz-amino-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
3-Cbz-amino-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cbz-amino-pyrrolidine-3-carboxylic acid involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during multi-step syntheses. Upon removal of the Cbz group, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme inhibition. The carboxylic acid group can also engage in reactions typical of carboxylic acids, such as esterification and amidation.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino-pyrrolidine-3-carboxylic acid: Similar to 3-Cbz-amino-pyrrolidine-3-carboxylic acid but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-amino-pyrrolidine-3-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-amino-pyrrolidine-3-carboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-amino-3-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-15-7-6-13(9-15,11(16)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H,16,17) |
InChI Key |
BDPDHJQXRLWSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
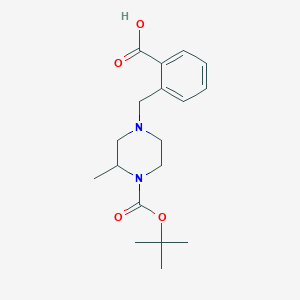
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)

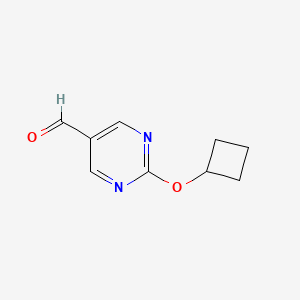
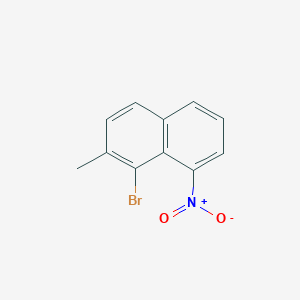
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)

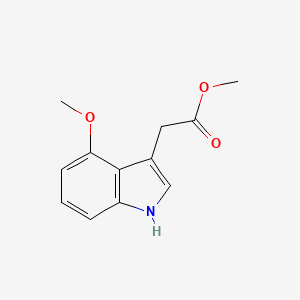
![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
